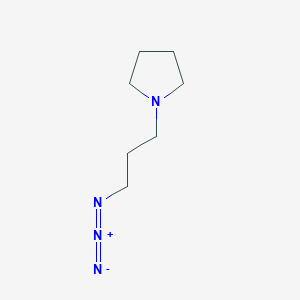
1-(3-Azidopropyl)pyrrolidine
Vue d'ensemble
Description
1-(3-Azidopropyl)pyrrolidine is a chemical compound with the molecular formula C7H14N4 It consists of a pyrrolidine ring attached to a three-carbon chain ending in an azide group
Méthodes De Préparation
The synthesis of 1-(3-Azidopropyl)pyrrolidine typically involves the reaction of pyrrolidine with 3-azidopropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as column chromatography or recrystallization .
Analyse Des Réactions Chimiques
1-(3-Azidopropyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reagents such as lithium aluminum hydride or catalytic hydrogenation.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as copper(I) iodide for cycloaddition reactions. Major products formed from these reactions include triazoles and amines .
Applications De Recherche Scientifique
1-(3-Azidopropyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through bioorthogonal reactions, enabling the study of biological processes.
Mécanisme D'action
The mechanism of action of 1-(3-Azidopropyl)pyrrolidine primarily involves its reactivity with other chemical species. The azide group is highly reactive and can form covalent bonds with various substrates through cycloaddition and substitution reactions. These reactions enable the compound to modify other molecules, which can be exploited in various applications, such as drug development and material science .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(3-Azidopropyl)pyrrolidine include other azide-containing pyrrolidines and azidopropyl derivatives. For example:
1-(2-Azidoethyl)pyrrolidine: Similar structure but with a two-carbon chain instead of three.
1-(3-Azidopropyl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
The uniqueness of this compound lies in its specific chain length and the presence of the pyrrolidine ring, which can influence its reactivity and the types of reactions it can undergo .
Propriétés
IUPAC Name |
1-(3-azidopropyl)pyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4/c8-10-9-4-3-7-11-5-1-2-6-11/h1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMFZELIFNFHDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















